Benzenethiol, 4-methyl-, sodium salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H8NaS |
|---|---|
Molecular Weight |
147.20 g/mol |
InChI |
InChI=1S/C7H8S.Na/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3; |
InChI Key |
MIPHPIQGSPIJAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S.[Na] |
Origin of Product |
United States |
Significance Within Arenethiolate Chemistry
Arenethiolates are a class of organic anions derived from aromatic thiols, and Benzenethiol, 4-methyl-, sodium salt is a quintessential example, valued for its reactivity and stability. Its significance in this field is multifaceted, primarily revolving around its role as a strong sulfur-based nucleophile and its emerging applications in catalysis.
The nucleophilic character of the 4-methylbenzenethiolate anion is central to its utility. It readily participates in nucleophilic substitution and addition reactions, enabling the formation of carbon-sulfur bonds, which are integral to many functional molecules. A classic and well-studied example is its use in the base-catalyzed conjugate addition to activated alkynes, such as phenylpropiolates. acs.orgbham.ac.uk These thiol-yne Michael additions are highly efficient and proceed with a high degree of stereoselectivity, typically favoring the formation of the Z-isomer product through an anti-addition mechanism. bham.ac.uk This predictable stereochemical outcome makes it a valuable tool in stereoselective synthesis.
More recently, the role of arenethiolates has expanded beyond that of a simple nucleophile to that of a catalyst. Research has demonstrated that arenethiolates can catalyze complex organic transformations under metal-free conditions. For instance, they have been successfully employed in the 1,5-hydrogen atom transfer (HAT) of aryl halides, a key step in a sequence to synthesize valuable γ-spirolactam scaffolds. acs.org This catalytic activity, driven by a single-electron transfer (SET) mechanism, opens new avenues for arenethiolates in green and sustainable chemistry. acs.org Furthermore, the sodium salt can be a precursor to other metal thiolates, such as zinc thiolates, which are effective partners in catalyst-free cross-coupling reactions with aryldiazonium salts to produce aryl sulfides. acs.org
Role in Organosulfur Compound Research Paradigms
Preparation from 4-Methylbenzenethiol (B89573)
The most direct route to this compound involves the deprotonation of its conjugate acid, 4-methylbenzenethiol (also known as p-thiocresol). This acid-base reaction is straightforward and can be accomplished using a variety of bases.
The acidic proton of the thiol group in 4-methylbenzenethiol (pKa ≈ 6.5) is readily abstracted by a moderately strong to strong base to form the corresponding sodium thiolate. The choice of base and solvent can be tailored depending on the desired reaction conditions and scale. Common bases include sodium hydroxide (B78521) and sodium hydride. nesacs.orgwikipedia.org
Sodium hydroxide (NaOH), an inexpensive and common laboratory reagent, readily deprotonates 4-methylbenzenethiol in aqueous or alcoholic solvents. The reaction is typically rapid and results in the formation of the sodium salt and water.
Sodium hydride (NaH) is another effective base for this transformation, particularly when anhydrous conditions are required. nesacs.org The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF). The deprotonation is irreversible as the hydrogen gas byproduct evolves from the reaction mixture. nesacs.orgwikipedia.org
| Base | Typical Solvent | Byproduct | Key Features |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Water, Ethanol | Water (H₂O) | Cost-effective, suitable for aqueous conditions. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Diethyl ether | Hydrogen Gas (H₂) | Irreversible, ideal for anhydrous conditions. nesacs.org |
Synthesis of Related Arenesulfinates and Sulfones
Arenethiolates like sodium 4-methylbenzenethiolate are valuable precursors for the synthesis of their oxidized derivatives, namely arenesulfinates and sulfones. These oxidized sulfur compounds have distinct chemical properties and applications. nih.gov
The synthesis of sulfones from arenethiolates or the corresponding sulfides is most commonly achieved through oxidation. nih.gov The oxidation of a sulfide (B99878) proceeds in a stepwise manner, first forming a sulfoxide (B87167) and then, upon further oxidation, the sulfone. nih.gov A variety of oxidizing agents can be employed for this transformation, with common examples including hydrogen peroxide, often in combination with acetic acid, and peracids. nih.gov
Arenesulfinates, such as sodium 4-methylbenzenesulfinate, can also be prepared from arenethiol precursors. An electrochemical oxidative coupling of thiophenols with alcohols can produce sulfinic esters. organic-chemistry.org Alternatively, sodium arenesulfinates themselves are versatile reagents. For example, they can react with alcohols in the presence of promoters like trimethylsilyl (B98337) chloride to yield sulfinate esters or sulfones, depending on the reaction conditions. researchgate.netresearchgate.net Another method involves the reaction of a sulfinic acid (which can be derived from the thiolate) with an alcohol in the presence of a lanthanide(III) triflate catalyst to form the sulfinate ester. organic-chemistry.org Furthermore, sulfinyl sulfones, prepared from sodium arenesulfinates, have been developed as precursors for generating sulfinyl radicals for use in further synthetic applications. nih.gov
Table 3: Selected Synthetic Protocols for Arenesulfinates and Sulfones nih.govorganic-chemistry.orgresearchgate.net
| Starting Material | Reagents | Product |
| Aryl Sulfide | Hydrogen Peroxide / Acetic Acid | Aryl Sulfone |
| Thiophenol | Alcohol / O₂ (Electrochemical) | Sulfinic Ester |
| Sodium Arenesulfinate | Alcohol / Trimethylsilyl Chloride | Sulfinate Ester or Sulfone |
| Sulfinic Acid | Alcohol / Lanthanide(III) Triflate | Sulfinic Ester |
Reaction Mechanisms and Reactivity Profiles of Benzenethiol, 4 Methyl , Sodium Salt
Nucleophilic Reactivity of the Thiolate Anion (ArS⁻)
The sodium salt of 4-methylbenzenethiol (B89573) exists as an ionic compound, dissociating in solution to provide the 4-methylbenzenethiolate anion (p-toluenethiolate). This anion is a powerful nucleophile, owing to the presence of a lone pair of electrons on the sulfur atom.
Comparative Nucleophilicity Studies with Alkoxides
When comparing the nucleophilicity of the 4-methylbenzenethiolate anion with that of alkoxide anions (RO⁻), the thiolate is generally considered a stronger nucleophile in protic solvents. This can be attributed to several factors, including polarizability and the principles of Hard and Soft Acids and Bases (HSAB) theory.
Polarizability: Sulfur is a larger and less electronegative atom than oxygen. Consequently, its electron cloud is more diffuse and more easily distorted or polarized. This high polarizability allows the thiolate to maintain better orbital overlap with the electrophilic carbon atom in the S_N2 transition state, leading to a lower activation energy and a faster reaction rate. stackexchange.com
HSAB Theory: According to the HSAB principle, soft nucleophiles prefer to react with soft electrophiles, and hard nucleophiles prefer to react with hard electrophiles. wikipedia.org The thiolate anion, with its large and polarizable sulfur atom, is classified as a soft nucleophile. The carbon atom of an alkyl halide is considered a soft electrophile. In contrast, alkoxide anions, with the negative charge localized on a small, highly electronegative oxygen atom, are considered hard nucleophiles. Therefore, the soft-soft interaction between the thiolate and the alkyl halide is more favorable than the hard-soft interaction between an alkoxide and an alkyl halide, resulting in greater nucleophilicity for the thiolate in this context. wikipedia.org
It is important to note that basicity and nucleophilicity are not always parallel. While alkoxides are generally stronger bases than thiolates (the pKa of a typical alcohol is ~16-18, whereas the pKa of p-toluenethiol is ~7), the greater polarizability of the sulfur atom in the thiolate makes it a more potent nucleophile in S_N2 reactions. masterorganicchemistry.com
Catalytic Roles in Organic Transformations
Recent research has highlighted the role of arenethiolates, including sodium 4-methylbenzenethiolate, as effective catalysts in various organic reactions, particularly in the realm of photocatalysis.
Dual-Function Photocatalysis (Electron-Donating Redox and Hydrogen Atom Transfer)
Arenethiolates have emerged as versatile dual-function photocatalysts, capable of acting as both potent electron-donating redox catalysts and hydrogen atom transfer (HAT) agents under visible light irradiation. researchgate.net This dual functionality enables the activation of otherwise inert chemical bonds.
In this catalytic cycle, the arenethiolate can be photoexcited to a highly reducing state. In this excited state, it can donate an electron to a suitable substrate, initiating a radical cascade. Simultaneously, the resulting thiyl radical or the parent thiol can act as a hydrogen atom donor to complete the catalytic cycle. This dual role is particularly effective in challenging transformations such as the activation of carbon-fluorine (C-F) bonds. researchgate.net
Visible Light Induced Catalysis Mechanisms
Under visible light irradiation, arenethiolates can initiate chemical reactions through the formation of an electron-donor-acceptor (EDA) complex with a substrate. rsc.org Upon absorption of light, this complex can undergo single electron transfer (SET) to generate radical intermediates, which then proceed through the desired reaction pathway.
A notable example is the photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethylarenes. researchgate.net In this process, an arenethiolate, such as one derived from 4-methoxybenzenethiol, can act as the photocatalyst. acs.org The proposed mechanism involves the photoexcitation of the thiolate, which then engages in a single electron transfer with the trifluoromethylarene. This generates a radical anion, which subsequently eliminates a fluoride (B91410) ion. The resulting difluoroalkyl radical can then be trapped by a suitable partner or undergo further reduction and protonation. The thiolate catalyst is regenerated in the process.
Specific Reaction Pathways
The nucleophilic and catalytic properties of sodium 4-methylbenzenethiolate give rise to several specific and synthetically useful reaction pathways.
One of the most fundamental reaction pathways is the Williamson ether synthesis-like reaction to form thioethers. For example, the reaction of sodium 4-methylbenzenethiolate with methyl iodide proceeds via a classic S_N2 mechanism to yield methyl p-tolyl sulfide (B99878).
A more advanced application is its role in photocatalytic C-F bond activation . As discussed, arenethiolates can catalyze the hydrodefluorination of trifluoromethyl groups. researchgate.net The reaction pathway involves the following key steps:
Formation of an EDA complex between the arenethiolate and the trifluoromethylarene.
Photoinduced single electron transfer to generate the trifluoromethylarene radical anion.
Elimination of a fluoride ion to form a difluoromethyl radical.
Hydrogen atom transfer from a suitable donor to yield the hydrodefluorinated product.
Regeneration of the arenethiolate catalyst.
C-F Activation Mechanisms
While direct nucleophilic aromatic substitution (SNAr) of unactivated aryl fluorides by sodium 4-methylbenzenethiolate under thermal conditions is challenging due to the high strength of the C-F bond, recent advances in photoredox catalysis have enabled the activation of such inert bonds using aryl thiolates. nih.govnih.gov In these systems, the thiolate does not act as a direct nucleophile in a classical SNAr mechanism but rather as a key component of a catalytic cycle.
Thiolate-photocatalyzed activation of C-F bonds typically involves the formation of an electron donor-acceptor (EDA) complex between the thiolate and the fluoroarene. chemrxiv.org Upon photoexcitation, a single-electron transfer (SET) can occur, generating an aryl radical anion from the fluoroarene. This radical anion is significantly more susceptible to C-F bond cleavage. The generated aryl radical can then participate in subsequent reactions, such as borylation. chemrxiv.org
This catalytic approach allows for the functionalization of otherwise unreactive C-F bonds under mild conditions. chemrxiv.org The versatility of this method has been demonstrated in the borylation of a range of stable Caryl-F bonds. chemrxiv.org
Electrochemical Oxidative Esterification of Thiols
The electrochemical oxidative esterification of 4-methylbenzenethiol, the protonated form of the sodium salt, provides a green and efficient method for the synthesis of sulfinate esters. This reaction avoids the use of chemical oxidants by employing an electric current to drive the transformation. In a typical setup, the electrolysis is carried out in an undivided cell with a nickel catalyst.
The reaction of 4-methylbenzenethiol with various alcohols in the presence of a nickel(II) perchlorate (B79767) catalyst and a supporting electrolyte in acetonitrile (B52724) yields the corresponding sulfinate esters in good to excellent yields. The process exhibits high chemoselectivity for S-O bond formation over S-C bond formation.
Table 1: Electrochemical Oxidative Esterification of 4-Methylbenzenethiol with Various Alcohols
| Entry | Alcohol | Product | Yield (%) |
| 1 | Ethanol | Ethyl 4-methylbenzenesulfinate | 90 |
| 2 | Methanol | Methyl 4-methylbenzenesulfinate | 85 |
| 3 | Propan-2-ol | Isopropyl 4-methylbenzenesulfinate | 88 |
| 4 | Butan-1-ol | Butyl 4-methylbenzenesulfinate | 82 |
| 5 | l-Menthol | Menthyl 4-methylbenzenesulfinate | 75 |
Reaction conditions: 4-methylbenzenethiol (1 mmol), alcohol (1.2 mmol), Ni(ClO₄)₂ (0.1 mmol), in CH₃CN (1.5 mL). Conducted in an undivided cell with a platinum anode and a carbon cathode at a constant current.
This electrochemical method demonstrates good functional group tolerance, although certain easily oxidizable groups, such as phenols and some heterocyclic alcohols like furfuryl alcohol, are not compatible with the reaction conditions.
Oxidative Sulfenylation Reactions
Oxidative sulfenylation involves the formation of a C-S bond where the thiol derivative acts as an electrophile. While sodium 4-methylbenzenethiolate is inherently nucleophilic, it can be oxidized in situ to generate an electrophilic sulfur species, such as a sulfenyl radical or a disulfide, which can then react with a suitable nucleophile.
A common strategy involves the oxidative coupling of thiols with electron-rich arenes. For instance, the direct C-H sulfenylation of arenes can be achieved using ethyl arylsulfinates, which can be prepared from the corresponding thiols, in the presence of a mediator like tetrabutylammonium (B224687) iodide (TBAI) in water. acs.org This reaction proceeds via an electrophilic aromatic substitution-type mechanism.
In a related context, the oxidative dehydrogenative C-S coupling of indoles with thiols, mediated by systems like hexamolybdate/H₂O₂, showcases the formation of 3-sulfenylindoles. acs.org This process involves the oxidation of the thiol to a reactive electrophilic intermediate that is then attacked by the nucleophilic indole.
Copper-Catalyzed Electrophilic Amination
Copper-catalyzed C-N bond formation, a modern variant of the Ullmann condensation, is a powerful tool in organic synthesis. nih.gov While benzenethiol, 4-methyl-, sodium salt is not an amine, the principles of copper-catalyzed cross-coupling are relevant to its potential reactivity with electrophilic aminating agents.
In a typical copper-catalyzed amination, an aryl halide is coupled with an amine in the presence of a copper catalyst and a ligand. nih.gov The mechanism is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.
While direct electrophilic amination of a thiolate is not a standard transformation, the related copper-catalyzed electrophilic amination of sodium sulfinates has been reported. researchgate.net This suggests that sulfur-containing nucleophiles can participate in copper-catalyzed C-N bond-forming reactions, opening avenues for analogous transformations with thiolates, potentially leading to sulfilimines or related compounds under specific conditions.
Sulfonyl Radical-Triggered Ring-Closing Sulfonylation
This compound is a precursor to nucleophilic thiol species and is not a direct source of sulfonyl radicals. Sulfonyl radicals are typically generated from sulfonyl chlorides, sulfonyl hydrazides, or sodium sulfinates via oxidation or photoredox catalysis. nih.gov
However, to understand the broader reactivity landscape of organosulfur compounds, it is instructive to consider the behavior of sulfonyl radicals. These species are highly reactive intermediates that can participate in a variety of transformations, including ring-closing reactions. For example, arylsulfonyl radicals can be generated from sulfonyl hydrazides and used to trigger bicyclization reactions of 1,5-enynes to form benzo[b]fluorenes.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly efficient synthetic strategies. Aryl thiols and their salts can participate in such reactions.
One notable example is the thiol-ene "click" reaction, which can be a component of MCRs. rsc.orgnih.gov This reaction involves the addition of a thiol across a double bond, which can be initiated by radicals or bases. researchgate.net In a multicomponent setup, a thiol, an alkene-containing molecule, and a third reactant can be combined to rapidly build molecular complexity.
More directly related, an aryl radical-initiated multicomponent reaction involving zinc thiolates (closely related to sodium thiolates), [1.1.1]propellane, and alkyl iodides has been developed. acs.org In this process, an aryl radical, generated from an aryldiazonium salt, initiates a cascade by either adding to the propellane or engaging in a halogen atom transfer (XAT) with the alkyl iodide. The resulting bicyclo[1.1.1]pentane radical is then trapped by the zinc thiolate to afford unsymmetrically substituted bicyclo[1.1.1]pentane sulfides. acs.org This demonstrates how the nucleophilic nature of the thiolate can be harnessed in complex, single-pot transformations.
Advanced Applications of Benzenethiol, 4 Methyl , Sodium Salt in Chemical Synthesis and Materials Science Research
Catalysis in C-F Bond Functionalization
The activation and functionalization of the robust C-F bond is a formidable challenge in organic synthesis. Arenethiolates, such as Benzenethiol, 4-methyl-, sodium salt, have been identified as highly effective catalysts in this domain, particularly under photoredox conditions. Research has demonstrated that appropriately substituted arenethiolates can be photoactivated by visible light to act as potent single-electron donors. acs.orgresearchgate.net This unique reactivity allows them to function as dual-role catalysts, initiating a reductive C-F bond cleavage and subsequently acting as a hydrogen atom transfer (HAT) agent to complete the catalytic cycle. acs.orgresearchgate.net This dual functionality provides a low-cost and efficient method for synthesizing valuable difluoromethylene-containing compounds. acs.org
A significant application of arenethiolates is in the photocatalytic defluoroalkylation of trifluoromethyl (CF3) groups. In this process, the photoexcited arenethiolate reduces the trifluoromethyl substrate, leading to the cleavage of a C-F bond and the formation of a difluoromethyl radical (•CF2R). acs.orgnih.gov This highly reactive intermediate can then be intercepted by an alkene to form a new carbon-carbon bond, resulting in a defluoroalkylated product. nih.govresearchgate.net
This methodology has been successfully applied to a range of substrates, including trifluoromethyl (hetero)arenes and trifluoroacetates. researchgate.net The reaction proceeds efficiently under mild conditions, often just requiring visible light irradiation, the arenethiolate catalyst, and a formate (B1220265) salt which aids in regenerating the catalyst. researchgate.net The choice of an electron-rich arenethiolate, such as one with a methoxy (B1213986) or acetamido substituent, has been shown to be crucial for the reaction's success, highlighting the importance of the electronic properties of the catalyst. acs.orgresearchgate.net
Table 1: Examples of Arenethiolate-Catalyzed Photocatalytic Defluoroalkylation
| Substrate | Alkene | Catalyst | Product | Yield (%) | Ref |
| 2-(Trifluoromethyl)pyridine | 1-Octene | 4-Methoxybenzenethiolate | 2-(3,3-Difluorononyl)pyridine | 85 | acs.org |
| Ethyl 2-(Trifluoromethyl)benzoate | 1-Octene | 4-Methoxybenzenethiolate | Ethyl 2-(3,3-difluorononyl)benzoate | 72 | acs.org |
| N-Phenyltrifluoroacetamide | Cyclohexene | 4-Methoxybenzenethiolate | N-(2-(1,1-Difluoroethyl)cyclohexyl)phenylamine | 68 | acs.org |
| 4'-(Trifluoromethyl)acetophenone | N-Vinylpyrrolidinone | 4-Methoxybenzenethiolate | 4'-(3,3-Difluoro-3-(2-oxopyrrolidin-1-yl)propyl)acetophenone | 75 | researchgate.net |
In the absence of an alkene trap, the difluoromethyl radical generated via photocatalysis can undergo selective hydrodefluorination (HDF) to yield a difluoromethylene (CF2H) group. researchgate.net This transformation is highly valuable for tuning the physicochemical properties of pharmaceutical and agrochemical candidates. The process relies on the thiol catalyst also acting as a hydrogen atom transfer (HAT) agent, which donates a hydrogen atom to the radical. nih.gov A formate salt is typically used as the terminal hydrogen source to regenerate the thiol catalyst. researchgate.net
This method provides a general and selective approach for the hydrodefluorination of a broad range of electronically variable trifluoromethylarenes. rsc.org By selecting an appropriate commercially available arenethiolate, researchers can achieve high yields and selectivity for the desired difluoromethyl product under mild, photocatalytic conditions. rsc.org
The catalytic coupling of trifluoromethyl compounds with alkenes, as detailed under photocatalytic defluoroalkylation (Section 4.1.1), represents a powerful strategy for C-F bond functionalization. The reaction, promoted by photo-excited arenethiolates, facilitates the formation of a C-C bond alongside the cleavage of a C-F bond. acs.org This process effectively couples two distinct building blocks—a trifluoromethylarene and an alkene—to construct more complex molecular architectures incorporating a difluoromethylene bridge. The reaction's success with a variety of aliphatic alkenes demonstrates its synthetic utility. researchgate.netorganic-chemistry.org
A key advantage of arenethiolate-catalyzed defluorinative functionalization is its applicability to the late-stage modification of complex, bioactive molecules. researchgate.netrsc.org This allows for the direct conversion of trifluoromethylated drugs and natural products into their difluoromethyl analogues, which can lead to improved pharmacological profiles. nih.gov The mild reaction conditions and high chemoselectivity enable the modification of intricate structures without affecting other sensitive functional groups. researchgate.net For example, this strategy has been used to modify pharmaceuticals, demonstrating its potential to accelerate drug discovery by rapidly generating structural diversity. researchgate.netnih.gov
Table 2: Late-Stage Defluoroalkylation and Hydrodefluorination of Bioactive Molecules
| Parent Molecule | Reagent/Alkene | Catalyst | Modification Type | Yield (%) | Ref |
| Flufenamic acid derivative | 1-Octene | 4-Methoxybenzenethiolate | Defluoroalkylation | 55 | researchgate.net |
| Celecoxib derivative | N/A (formate) | 4-Methoxybenzenethiolate | Hydrodefluorination | 88 | researchgate.net |
| Niflumic acid derivative | N/A (formate) | 4-Methoxybenzenethiolate | Hydrodefluorination | 80 | researchgate.net |
The principles of arenethiolate dual-function catalysis have been extended to the hydrofluoroalkylation of alkenylsiloxanes. researchgate.net This reaction provides a simple and mild method for synthesizing valuable fluorine-containing siloxanes. Under visible light, an arenethiolate catalyst can activate trifluoromethyl arenes to generate difluoromethyl radicals, which then add across the double bond of an alkenylsiloxane. researchgate.net This process is distinguished by its broad functional group tolerance and scalability, affording a range of 1,2-disubstituted fluorine-containing siloxanes in moderate to good yields. researchgate.net
Table 3: Hydrofluoroalkylation of Substituted Vinylsilanes with Trifluoromethyl Arenes
| Vinylsilane | Trifluoromethyl Arene | Product Yield (%) | Ref |
| Vinyldimethyl(phenyl)silane | 1-Chloro-4-(trifluoromethyl)benzene | 57 | researchgate.net |
| Vinyldimethyl(phenyl)silane | 4-(Trifluoromethyl)benzonitrile | 55 | researchgate.net |
| Triethoxy(vinyl)silane | 1-Chloro-4-(trifluoromethyl)benzene | 48 | researchgate.net |
| (4-Vinylphenyl)dimethylsilane | 4-(Trifluoromethyl)benzonitrile | 41 | researchgate.net |
Utility in C-S Bond Forming Reactions
Beyond C-F activation, this compound and its neutral form, p-toluenethiol, are extensively used in transition-metal-catalyzed C-S bond forming reactions. Palladium-catalyzed cross-coupling reactions, in particular, have become a popular and reliable method for the synthesis of aryl thioethers, which are prevalent motifs in pharmaceuticals and materials science. nih.gov
Recent research has described a novel palladium-catalyzed one-step dichalcogenation of cyclic diaryliodonium salts using thiols like p-toluenethiol. acs.org This method efficiently synthesizes a diverse range of 2,2′-disulfurated biaryls under mild conditions with high regioselectivity and excellent functional group tolerance. The reaction proceeds using a Pd(PPh3)4 catalyst and a base, such as t-BuONa, to deprotonate the thiol, forming the active sodium thiolate nucleophile in situ. acs.org This protocol has been shown to be scalable and applicable to the modification of biorelevant molecules. acs.org
Table 4: Palladium-Catalyzed C-S Coupling of p-Toluenethiol with a Diaryliodonium Salt
| Diaryliodonium Salt | Thiol | Catalyst | Base | Product | Yield (%) | Ref |
| Dibenz[c,e]iodinin-5-ium, 6-phenyl-, tetrafluoroborate(1-) | 4-Methylbenzenethiol (B89573) | Pd(PPh3)4 | t-BuONa | 1,1'-Biphenyl, 2,2'-bis[(4-methylphenyl)thio]- | 83 | acs.org |
| Dibenz[c,e]iodinin-5-ium, 2,10-dimethyl-6-phenyl-, tetrafluoroborate(1-) | 4-Methylbenzenethiol | Pd(PPh3)4 | t-BuONa | 4,4'-Dimethyl-2,2'-bis[(4-methylphenyl)thio]-1,1'-biphenyl | 81 | acs.org |
| Dibenz[c,e]iodinin-5-ium, 3,9-difluoro-6-phenyl-, tetrafluoroborate(1-) | 4-Methylbenzenethiol | Pd(PPh3)4 | t-BuONa | 5,5'-Difluoro-2,2'-bis[(4-methylphenyl)thio]-1,1'-biphenyl | 72 | acs.org |
| Dibenz[c,e]iodinin-5-ium, 4,8-dimethyl-6-phenyl-, tetrafluoroborate(1-) | 4-Methylbenzenethiol | Pd(PPh3)4 | t-BuONa | 3,3'-Dimethyl-2,2'-bis[(4-methylphenyl)thio]-1,1'-biphenyl | 68 | acs.org |
Synthesis of Sulfides and Thioethers
The primary application of sodium 4-methylbenzenethiolate in organic synthesis is as a nucleophilic source of the 4-methylphenylthiolate (p-toluenethiolate) anion for the construction of carbon-sulfur bonds. The synthesis of aryl and alkyl-aryl thioethers is readily achieved through nucleophilic substitution reactions, most commonly with alkyl halides. This reaction proceeds via a classic S_N2 mechanism, where the thiolate anion displaces a halide or other suitable leaving group from an aliphatic carbon atom. khanacademy.org
The general transformation can be represented as: CH₃C₆H₄S⁻Na⁺ + R-X → CH₃C₆H₄S-R + NaX (where R is an alkyl group and X is a leaving group, typically Br, I, or Cl)
This method is highly efficient for primary and secondary alkyl halides. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to facilitate the reaction. The reaction provides a straightforward and high-yielding route to a diverse range of thioethers. nih.gov
| Electrophile (R-X) | Product (CH₃C₆H₄S-R) | Typical Reaction Conditions |
| Methyl Iodide (CH₃I) | Methyl p-tolyl sulfide (B99878) | DMF, Room Temperature |
| Ethyl Bromide (CH₃CH₂Br) | Ethyl p-tolyl sulfide | Ethanol, Reflux |
| Benzyl Chloride (C₆H₅CH₂Cl) | Benzyl p-tolyl sulfide | DMSO, 100 °C |
| Propargyl Bromide (HC≡CCH₂Br) | Propargyl p-tolyl sulfide | DMF, 0 °C to Room Temp. |
Formation of Sulfinate Esters
The direct conversion of a thiolate salt to a sulfinate ester is not a standard transformation. However, this compound serves as a ready precursor to 4-methylbenzenethiol, which can be converted to the corresponding sulfinate esters through a multi-step sequence. A common pathway involves the initial oxidation of the thiol to its corresponding disulfide, followed by further oxidation and esterification.
Step 1: Dimerization to Di-p-tolyl disulfide Acidification of sodium 4-methylbenzenethiolate generates 4-methylbenzenethiol. Mild oxidation of the thiol, for instance with iodine (I₂) or air, yields di-p-tolyl disulfide. 2 CH₃C₆H₄SH + I₂ → (CH₃C₆H₄S)₂ + 2 HI
Step 2: Oxidative Cleavage and Esterification The resulting disulfide can be directly converted to a sulfinate ester. For example, reaction of the disulfide with lead tetraacetate in the presence of an alcohol (e.g., methanol) results in the formation of the corresponding sulfinate ester. This process involves the oxidative cleavage of the S-S bond and concurrent ester formation.
This indirect route highlights the utility of the sodium salt as a stable and convenient starting material for generating the more reactive thiol precursor needed for these transformations.
Preparation of Thiosulfonates
Thiosulfonates (R-SO₂-S-R') are valuable compounds in organic synthesis. Modern synthetic methods often achieve their preparation through the cross-coupling of a thiol and a sodium sulfinate. In this context, 4-methylbenzenethiol (generated from its sodium salt) can be coupled with a sodium sulfinate, such as sodium 4-methylbenzenesulfinate, to produce S-(4-methylphenyl) 4-methylbenzenethiosulfonate.
This transformation is frequently catalyzed by transition metals under aerobic conditions. For instance, iron(III) or copper-based catalysts can facilitate the coupling by promoting the in-situ formation of sulfenyl and sulfonyl radicals from the thiol and sulfinate salt, respectively, which then combine to form the thiosulfonate product. organic-chemistry.org
Example Reaction Scheme: CH₃C₆H₄SH + CH₃C₆H₄SO₂Na --(FeCl₃, O₂ (air))--> CH₃C₆H₄SO₂SC₆H₄CH₃
This catalytic approach is advantageous due to its use of inexpensive and non-toxic metal catalysts and atmospheric oxygen as the terminal oxidant, aligning with principles of green chemistry. organic-chemistry.org
| Thiol Component | Sulfinate Component | Catalyst System | Resulting Thiosulfonate | Ref. |
| 4-Methylbenzenethiol | Sodium 4-methylbenzenesulfinate | FeCl₃ / O₂ (air) | S-(4-methylphenyl) 4-methylbenzenethiosulfonate | organic-chemistry.org |
| 4-Methylbenzenethiol | Sodium benzenesulfinate | CuI / O₂ (air) | S-(4-methylphenyl) benzenethiosulfonate | organic-chemistry.org |
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds, particularly in medicinal chemistry. A highly efficient, one-pot method for synthesizing sulfonamides begins with thiols. 4-Methylbenzenethiol, readily produced from its sodium salt, is an ideal substrate for this process. The synthesis involves an initial oxidative chlorination of the thiol to form the corresponding sulfonyl chloride in situ, which is immediately trapped by an amine to yield the final sulfonamide product. researchgate.netorganic-chemistry.org
Common reagents for the oxidative chlorination step include N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in an aqueous acetonitrile (B52724) solution. researchgate.netsci-hub.selookchem.comlookchem.com The reaction is robust and avoids the need to isolate the often unstable and hazardous sulfonyl chloride intermediate.
General One-Pot Procedure:
Oxidative Chlorination: CH₃C₆H₄SH + Oxidizing Agent (e.g., NCS) → [CH₃C₆H₄SO₂Cl]
Amination: [CH₃C₆H₄SO₂Cl] + R¹R²NH → CH₃C₆H₄SO₂NR¹R²
This one-pot procedure is applicable to a wide variety of primary and secondary amines, providing access to a diverse library of N-substituted 4-methylbenzenesulfonamides in high yields. organic-chemistry.org
| Amine (R¹R²NH) | Oxidizing System | Product (4-Methylbenzenesulfonamide) | Yield | Ref. |
| Benzylamine | NCS / t-BuNCl / H₂O | N-Benzyl-4-methylbenzenesulfonamide | 98% | sci-hub.se |
| Piperidine | DCH / BnMe₃NCl / H₂O | 1-(p-Tolylsulfonyl)piperidine | 95% | researchgate.net |
| Aniline | NCS / t-BuNCl / H₂O | N-Phenyl-4-methylbenzenesulfonamide | 94% | sci-hub.se |
| Morpholine | DCH / BnMe₃NCl / H₂O | 4-(p-Tolylsulfonyl)morpholine | 96% | researchgate.net |
Methodologies in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive radical species under mild conditions. Thiols, such as 4-methylbenzenethiol, are excellent substrates for these transformations, particularly in radical thiol-ene reactions. nih.gov The mechanism involves the generation of a key thiyl radical intermediate. organic-chemistry.orgnih.gov
The general catalytic cycle proceeds as follows:
A photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light to reach an excited state (PC*).
The excited photocatalyst is a potent oxidant and can abstract an electron from the thiol (reductive quenching) to generate a thiol radical cation and the reduced form of the photocatalyst (PC⁻).
The thiol radical cation is deprotonated to form the neutral thiyl radical (CH₃C₆H₄S•).
The thiyl radical adds across an alkene in an anti-Markovnikov fashion to generate a carbon-centered radical.
This carbon-centered radical then abstracts a hydrogen atom from another molecule of the thiol, yielding the final thioether product and regenerating the thiyl radical, thus propagating the chain.
The reduced photocatalyst (PC⁻) is reoxidized (often by ambient oxygen) back to its ground state, closing the catalytic cycle. nih.gov
This methodology allows for the efficient and selective construction of C-S bonds under exceptionally mild conditions, tolerating a wide range of functional groups that might be sensitive to traditional thermal or UV-initiated radical processes. organic-chemistry.orgnih.gov
Exploration in Polymer Chemistry and Material Applications (Mechanistic Aspects)
Mechanistic Studies in Polymerization Processes
The unique reactivity of the S-H bond in 4-methylbenzenethiol allows it to play a significant mechanistic role in various polymerization processes, most notably as a chain-transfer agent in free-radical polymerization and as a key reactant in thiol-ene polymerization.
Mechanism as a Chain-Transfer Agent: In free-radical polymerization, thiols are highly effective chain-transfer agents (CTAs) used to control and reduce the average molecular weight of the resulting polymer. wikipedia.orgresearchgate.net The mechanism involves the transfer of the growing polymer chain's radical activity to the thiol.
A growing polymer radical (P_n•) abstracts the hydrogen atom from 4-methylbenzenethiol. P_n• + HS-C₆H₄CH₃ → P_n-H + •S-C₆H₄CH₃
This terminates the growth of that specific polymer chain.
The newly formed p-toluenethiyl radical (•S-C₆H₄CH₃) then initiates a new polymer chain by adding to a monomer molecule (M). •S-C₆H₄CH₃ + M → CH₃C₆H₄S-M•
Mechanism in Thiol-Ene Polymerization: Thiol-ene polymerization is a "click" reaction that proceeds via a radical-mediated step-growth mechanism. nih.gov It is distinct from traditional chain-growth polymerization. The process, typically initiated by light (photopolymerization), involves a two-step repeating cycle: researchgate.net
Propagation: A thiyl radical (RS•), generated from 4-methylbenzenethiol by an initiator, adds across the double bond of an 'ene' monomer, forming a carbon-centered thioether radical. CH₃C₆H₄S• + CH₂=CHR' → CH₃C₆H₄S-CH₂-C•HR'
Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of 4-methylbenzenethiol. This step forms the final thioether linkage and regenerates a new thiyl radical, which can then participate in another propagation step. researchgate.netresearchgate.net CH₃C₆H₄S-CH₂-C•HR' + CH₃C₆H₄SH → CH₃C₆H₄S-CH₂-CH₂R' + CH₃C₆H₄S•
Role as a Building Block in Functional Material Synthesis
This compound, also known as sodium p-tolylthiolate or sodium 4-thiocresolate, is a versatile organosulfur compound that serves as a crucial building block in the synthesis of a variety of functional materials. Its utility stems from the reactive thiolate anion, which can readily participate in nucleophilic substitution and addition reactions, making it a valuable precursor for the creation of advanced polymers, the functionalization of nanoparticles, and the development of novel organic-inorganic hybrid materials.
The presence of the p-methyl group on the benzene (B151609) ring can also influence the properties of the resulting materials, for instance, by enhancing solubility in organic solvents or by providing a site for further chemical modification. Researchers have leveraged these characteristics to incorporate the 4-methylbenzenethiolate moiety into material backbones and onto surfaces, thereby tailoring their electronic, optical, and mechanical properties for specific applications.
Synthesis of Functional Polymers
One of the significant applications of this compound is in the synthesis of sulfur-containing polymers, such as poly(p-phenylene sulfide) (PPS) and its derivatives. While sodium sulfide is more commonly used in the large-scale industrial production of PPS, sodium p-tolylthiolate can be employed in laboratory-scale syntheses to introduce specific end-groups or to create copolymers with modified properties. The thiolate acts as a potent nucleophile, displacing halides from aromatic dihalides in a step-growth polymerization process.
For instance, the reaction of sodium p-tolylthiolate with a dihaloaromatic monomer can be used to synthesize well-defined oligomers or polymers with p-tolylthio end groups. These end groups can influence the polymer's processability and thermal stability.
Table 1: Representative Synthesis of a Poly(thioether) using a Thiolate Salt
| Monomer | Thiolate Salt | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polymer |
| 1,4-Dichlorobenzene | Sodium p-tolylthiolate | N-Methyl-2-pyrrolidone (NMP) | 200-250 | 4-8 | Poly(p-phenylene sulfide) with tolylthio end-groups |
This table is illustrative of a potential synthetic route and conditions may vary based on specific research objectives.
Furthermore, the principles of thiol-yne and thiol-ene "click" chemistry reactions, where thiols add across alkynes and alkenes respectively, can be extended to the use of sodium p-tolylthiolate in the synthesis of functional polymers. These reactions are known for their high efficiency and selectivity, allowing for the creation of complex polymer architectures under mild conditions.
Surface Functionalization of Nanomaterials
The strong affinity of sulfur for noble metals makes this compound an excellent ligand for the surface modification of nanoparticles, particularly gold nanoparticles (AuNPs). nih.govmdpi.com The thiolate displaces weaker-bound stabilizing agents to form a self-assembled monolayer (SAM) on the nanoparticle surface. This functionalization can dramatically alter the properties of the nanoparticles, including their stability, solubility, and biocompatibility.
The 4-methylphenyl group provides a hydrophobic surface to the nanoparticles, which can be advantageous for their dispersion in nonpolar solvents or for creating specific interactions with other molecules in a system. The formation of a dense, organized monolayer can also passivate the nanoparticle surface, preventing aggregation and enhancing its chemical stability.
Table 2: Functionalization of Gold Nanoparticles with Thiolate Ligands
| Nanoparticle Core | Ligand | Solvent | Functionalization Method | Resulting Surface | Key Property Change |
| Gold (Au) | This compound | Ethanol/Water | Ligand Exchange | Hydrophobic 4-methylphenyl | Enhanced stability in nonpolar media |
This table represents a general approach to nanoparticle functionalization; specific conditions and outcomes can be tailored.
Beyond gold, this surface modification strategy can be applied to other nanomaterials, including quantum dots (QDs) and magnetic nanoparticles. For semiconductor quantum dots, the surface chemistry is critical in determining their photoluminescent properties. By carefully selecting the capping ligand, researchers can tune the electronic structure of the quantum dot surface, which in turn affects its emission wavelength and quantum yield. The use of aromatic thiols like 4-methylbenzenethiol can influence the band edge positions of the quantum dots through the introduction of a surface dipole.
Spectroscopic Characterization and Structural Elucidation Methodologies for Benzenethiol, 4 Methyl , Sodium Salt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure of a molecule at the atomic level. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of specific nuclei within the molecule.
Proton NMR (¹H NMR) spectroscopy is a highly sensitive technique that provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, making ¹H NMR an excellent tool for monitoring the progress of chemical reactions. jhu.eduresearchgate.netbeilstein-journals.org For instance, the formation of Benzenethiol, 4-methyl-, sodium salt from its corresponding thiol, 4-methylbenzenethiol (B89573), can be readily monitored.
The deprotonation of the thiol group (-SH) to form the thiolate (-S⁻Na⁺) results in a distinct change in the electronic environment of the aromatic protons. This leads to observable shifts in their resonance frequencies in the ¹H NMR spectrum. Specifically, the disappearance of the thiol proton signal and the upfield or downfield shift of the aromatic proton signals can be quantitatively tracked over time to determine reaction kinetics and endpoints.
In a typical reaction, aliquots can be taken from the reaction mixture at various time intervals, and their ¹H NMR spectra recorded. By integrating the signals corresponding to the reactant and the product, their relative concentrations can be determined, providing a detailed kinetic profile of the reaction.
Table 1: Representative ¹H NMR Chemical Shift Data for Reaction Monitoring
| Proton | 4-methylbenzenethiol (Reactant) δ (ppm) | This compound (Product) δ (ppm) |
| -CH₃ | ~2.3 | ~2.2 |
| Aromatic H (ortho to -S) | ~7.2 | ~7.3 |
| Aromatic H (meta to -S) | ~7.1 | ~7.0 |
| -SH | ~3.4 | Absent |
| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Although ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the acquisition of high-quality spectra that are invaluable for structural elucidation. researchgate.netoregonstate.edulibretexts.orgmdpi.com Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its chemical environment.
For this compound, ¹³C NMR is used to confirm the carbon skeleton of the p-toluenethiolate moiety. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom directly bonded to the sulfur atom (C-S) experiences a significant change in its electronic environment upon deprotonation of the thiol, leading to a noticeable shift in its resonance compared to the protonated precursor. The other aromatic carbons also exhibit shifts, albeit to a lesser extent.
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| -CH₃ | ~21 |
| Aromatic C (ipso to -CH₃) | ~138 |
| Aromatic C (ortho to -CH₃) | ~130 |
| Aromatic C (meta to -CH₃) | ~129 |
| Aromatic C (para to -CH₃, ipso to -S) | ~135 |
| Note: These are predicted values. Actual chemical shifts can vary based on experimental conditions. |
Sulfur-33 (³³S) is the only naturally occurring stable isotope of sulfur with a non-zero nuclear spin, making it NMR-active. However, ³³S NMR spectroscopy is inherently challenging due to several factors: the low natural abundance of ³³S (0.76%), its low gyromagnetic ratio, and its quadrupolar nature (spin I = 3/2), which often leads to very broad resonance signals. nih.govnih.gov
For organosulfur compounds like this compound, obtaining a ³³S NMR spectrum is particularly difficult. The quadrupolar relaxation of the ³³S nucleus is highly sensitive to the symmetry of the electronic environment around the sulfur atom. In a thiolate, the environment around the sulfur is generally asymmetric, which would be expected to result in a very broad signal, making detection challenging with standard NMR instruments.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that can provide information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where a molecule is bombarded with a high-energy electron beam, typically at 70 eV. This process usually results in the formation of a radical cation (M⁺•) and extensive fragmentation. EI-MS is most suitable for volatile and thermally stable compounds.
For an ionic and non-volatile compound like this compound, direct analysis by EI-MS is generally not feasible. However, the EI-MS of its volatile precursor, 4-methylbenzenethiol, provides valuable information about the fragmentation of the organic part of the molecule. nist.gov The mass spectrum of 4-methylbenzenethiol shows a prominent molecular ion peak (M⁺•) at m/z 124. The fragmentation pattern is characteristic of aromatic thiols and includes the loss of a hydrogen atom to form a stable thiotropylium-like ion, as well as cleavage of the C-S bond.
Table 3: Key Fragments in the EI-MS of 4-methylbenzenethiol
| m/z | Proposed Fragment |
| 124 | [C₇H₈S]⁺• (Molecular Ion) |
| 123 | [C₇H₇S]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| Data is for the protonated form, 4-methylbenzenethiol. nist.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic, polar, and large molecules. wikipedia.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
For this compound, ESI-MS is the mass spectrometric method of choice. In the negative ion mode, the spectrum would be expected to show a prominent peak corresponding to the p-toluenethiolate anion at an m/z of 123.1.
[C₇H₇S]⁻
In the positive ion mode, the analysis can be more complex due to the presence of the sodium counter-ion. It is possible to observe cluster ions, such as [ (C₇H₇SNa)n + Na ]⁺, where n is an integer. nih.govucf.edu The formation of such adducts is a common phenomenon in the ESI-MS analysis of salts. Tandem MS (MS/MS) experiments on the [C₇H₇S]⁻ ion could provide further structural confirmation through collision-induced dissociation, which would likely lead to fragmentation of the aromatic ring or loss of sulfur-containing fragments.
Table 4: Expected Ions in the ESI-MS of this compound
| Ionization Mode | Expected Ion | m/z |
| Negative | [C₇H₇S]⁻ | 123.1 |
| Positive | [Na]⁺ | 23.0 |
| Positive | [(C₇H₇SNa) + Na]⁺ | 169.1 |
| Note: The observation of cluster ions in the positive mode is dependent on concentration and instrumental conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture. However, due to its nature as a salt, this compound is non-volatile and cannot be directly analyzed by conventional GC-MS. To render it suitable for GC-MS analysis, derivatization or pyrolysis techniques are required. wikipedia.orgeag.com
Derivatization: This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netgcms.cz For sodium 4-methylbenzenethiolate, common methods include:
Alkylation: Reacting the thiolate with an alkyl halide (e.g., methyl iodide) to form a more volatile thioether.
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the sodium ion with a trimethylsilyl (B98337) (TMS) group, forming 4-methylphenyl trimethylsilyl sulfide (B99878). sigmaaldrich.com The ease of derivatization for different functional groups generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with thiols exhibiting reactivity within this spectrum. sigmaaldrich.com
Once derivatized, the resulting volatile compound (e.g., 4-methylthioanisole or the TMS derivative) can be separated from other components in a mixture by the gas chromatograph and subsequently identified by the mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the derivatized molecule, along with a characteristic fragmentation pattern that aids in structural confirmation. keralapsc.gov.in
Pyrolysis-GC-MS (Py-GC-MS): This alternative method involves thermally decomposing the non-volatile sample in an inert atmosphere at high temperatures (typically 600–1000 °C). wikipedia.org The resulting smaller, volatile fragments are then introduced into the GC-MS system. wikipedia.orgunibo.it For sodium 4-methylbenzenethiolate, pyrolysis would likely cleave the ionic bond and produce volatile fragments related to the 4-methylbenzenethiol structure. The resulting pyrogram serves as a "fingerprint" for the original compound. unibo.it This technique is particularly useful for analyzing complex matrices like polymers or other involatile materials where derivatization is not practical. eag.com
The interpretation of the resulting chromatogram and mass spectra allows for the qualitative and quantitative analysis of the original salt in a complex mixture. semanticscholar.orgjppres.com The mass spectrum of the parent thiol, 4-methylbenzenethiol, typically shows a molecular ion peak at m/z 124, corresponding to its molecular weight. nist.govnist.gov
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The spectrum of this compound is distinct from its protonated form, 4-methylbenzenethiol. The most significant difference is the absence of the S-H stretching vibration, which typically appears as a weak band around 2550-2600 cm⁻¹ in the spectrum of the thiol. researchgate.net
The formation of the sodium salt leads to other spectral changes. The C-S stretching vibration may shift, and the out-of-plane bending vibrations of the aromatic C-H bonds can also be affected by the change in the substituent from -SH to -S⁻Na⁺. The presence of the methyl group and the benzene (B151609) ring gives rise to characteristic absorptions, including C-H stretching and aromatic ring vibrations. nist.gov Spectral changes in the regions associated with proteins, lipids, and carbohydrates can be observed when salts like NaCl are introduced to biological samples, indicating the sensitivity of FT-IR to ionic interactions. nih.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 4-Methylbenzenethiol | Expected Wavenumber (cm⁻¹) for this compound |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| S-H Stretch | ~2570 | Absent |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (potential shifts) |
| C-S Stretch | 600 - 800 | Shifted compared to thiol |
| C-H Out-of-plane Bend | 800 - 840 (para-substituted) | Shifted compared to thiol |
Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, solution) and intermolecular interactions.
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov Molecular vibrations that result in a change in polarizability are Raman-active. For aromatic compounds, the ring stretching and breathing modes are often strong in the Raman spectrum.
Similar to the FT-IR spectrum, the FT-Raman spectrum of this compound will be characterized by the absence of the S-H stretching mode found in the parent thiol. rsc.org The symmetric vibrations of the benzene ring are particularly sensitive to substitution and the electronic nature of the substituents. The formation of the thiolate anion can enhance the intensity of certain ring modes due to increased electron density in the π-system. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study 4-methylbenzenethiol adsorbed on metal surfaces, demonstrating strong signals for the aromatic ring vibrations. researchgate.net
| Vibrational Mode | Expected Raman Shift (cm⁻¹) for 4-Methylbenzenethiol | Expected Raman Shift (cm⁻¹) for this compound |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| S-H Stretch | ~2570 | Absent |
| Aromatic Ring Stretch | ~1595 | Shifted and potentially intensified |
| Aromatic Ring Breathing | ~1000, ~1090 | Shifted and potentially intensified |
| C-S Stretch | 600 - 800 | Shifted compared to thiol |
Note: Raman shifts are based on data for the parent thiol and expected changes upon salt formation. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. wikipedia.org The absorption of energy promotes electrons from a lower energy molecular orbital to a higher one. In 4-methylbenzenethiol and its sodium salt, the key chromophore is the substituted benzene ring.
The electronic transitions are primarily π → π* transitions associated with the aromatic system. For 4-methylbenzenethiol in a non-polar solvent like cyclohexane, absorption maxima are observed around 271 nm and 278 nm. nih.gov
When this compound is dissolved in a polar solvent such as water or ethanol, it exists as the 4-methylbenzenethiolate anion. The deprotonation of the thiol group to form the thiolate anion creates a powerful auxochrome (-S⁻), which has lone pairs of electrons that can be delocalized into the aromatic π-system. This extended conjugation and increased electron density lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic shift (a shift to longer wavelengths) is observed in the absorption spectrum compared to the protonated thiol. The presence of salts in solution can influence the UV-Vis absorption spectra of compounds. researchgate.netnist.gov
| Compound Form | Typical Solvent | Electronic Transition | Approximate λmax (nm) |
| 4-Methylbenzenethiol (-SH) | Cyclohexane | π → π | 271, 278 nih.gov |
| 4-Methylbenzenethiolate (-S⁻Na⁺) | Water/Ethanol | π → π | > 280 (Expected bathochromic shift) |
Note: The exact λmax for the sodium salt in solution will depend on the solvent and pH.
Computational and Theoretical Investigations of Benzenethiol, 4 Methyl , Sodium Salt
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. researchgate.net DFT methods are prized for their balance of accuracy and computational cost, making them well-suited for studying a wide range of chemical systems. nih.gov Calculations using hybrid functionals, such as the widely used B3LYP, can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.govmdpi.com
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. rsc.org For sodium 4-methylbenzenethiolate, DFT calculations would be employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
The optimization process would likely confirm the planarity of the benzene (B151609) ring. The C-S bond length and the orientation of the methyl group relative to the ring would be of particular interest. While the ionic bond between the thiolate sulfur and the sodium cation is a defining feature, in a computational model, particularly in a simulated gaseous phase, their interaction distance and coordination would be a key output. The results would be expected to show a structure where the sodium ion is closely associated with the negatively charged sulfur atom.
Table 1: Predicted Optimized Geometrical Parameters for 4-Methylbenzenethiolate Anion (Note: This table is illustrative, representing typical data obtained from DFT calculations, as specific published values for this salt are not readily available.)
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C-S Bond Length (Å) | 1.78 |
| C-C (aromatic) Bond Length (Å) | 1.40 |
| C-C (methyl) Bond Length (Å) | 1.51 |
| C-H (aromatic) Bond Length (Å) | 1.08 |
| C-H (methyl) Bond Length (Å) | 1.09 |
| C-C-S Bond Angle (°) | 121.5 |
| C-C-C (aromatic) Bond Angle (°) | 120.0 |
Conformational analysis would investigate the rotational barrier of the methyl group. Due to the symmetry of the molecule, the energy differences between various conformations (e.g., staggered vs. eclipsed orientation of the methyl hydrogens relative to the ring) are expected to be minimal.
Vibrational Wavenumber Calculations and Theoretical Spectral Prediction
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. scirp.org These calculations produce a set of vibrational modes, each with a corresponding frequency and intensity. Theoretical spectra often require a scaling factor to be applied to the calculated frequencies to better match experimental data, accounting for systematic errors in the computational method. scirp.org
For sodium 4-methylbenzenethiolate, key predicted vibrational modes would include:
C-S Stretch: A characteristic vibration indicating the bond between the aromatic ring and the sulfur atom.
Aromatic C-C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, typical for benzene derivatives.
C-H Stretches: Aromatic C-H stretches appearing above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
CH₃ Bending Modes: Symmetric and asymmetric bending (scissoring) vibrations for the methyl group. scirp.org
Ring Bending Modes: In-plane and out-of-plane bending vibrations of the entire benzene ring.
Table 2: Predicted Major Vibrational Frequencies for 4-Methylbenzenethiolate Anion (Note: This table is illustrative and shows representative data. Assignments are based on general knowledge of similar compounds.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3050 - 3100 | Aromatic C-H stretching |
| ν(C-H) methyl | 2950 - 2990 | Methyl C-H stretching |
| ν(C=C) aromatic | 1595, 1490 | Aromatic ring stretching |
| δ(CH₃) | 1450, 1380 | Methyl group bending |
| ν(C-S) | ~700 | Carbon-Sulfur stretching |
Electronic Structure Analysis (HOMO-LUMO Energies and Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.comijarset.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a small gap suggests higher reactivity. mdpi.com
For the 4-methylbenzenethiolate anion, the HOMO is expected to be localized predominantly on the sulfur atom, reflecting its high electron density and role as a nucleophile. The LUMO is likely to be a π* anti-bonding orbital distributed across the aromatic ring. The energy gap would provide a quantitative measure of its electronic stability. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. ijarset.comnih.gov
Table 3: Predicted Electronic Properties for 4-Methylbenzenethiolate Anion (Note: This table is illustrative, showing typical DFT-calculated values.)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -2.50 |
| LUMO Energy | 1.80 |
| HOMO-LUMO Gap (ΔE) | 4.30 |
| Ionization Potential (I ≈ -EHOMO) | 2.50 |
| Electron Affinity (A ≈ -ELUMO) | -1.80 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and deviations from the idealized Lewis structure. dergipark.org.trresearchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from electron delocalization. nih.govresearchgate.net
In 4-methylbenzenethiolate, NBO analysis would likely reveal:
Strong polarization of the C-S bond, with a significant negative natural charge on the sulfur atom.
Hyperconjugative interactions between the lone pairs on the sulfur atom (donor orbitals) and the antibonding π* orbitals of the benzene ring (acceptor orbitals). This interaction contributes to the delocalization of the negative charge into the ring system and stabilizes the anion.
Interactions between the σ orbitals of the methyl C-H bonds and the π* system of the ring, a phenomenon known as hyperconjugation, which further influences the electronic properties.
Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net On a standard MEP map, regions of negative electrostatic potential (electron-rich) are typically colored red, while regions of positive potential (electron-poor) are colored blue. walisongo.ac.id
For sodium 4-methylbenzenethiolate, the MEP map would clearly show a region of intense negative potential (deep red) localized around the sulfur atom. This visually confirms the sulfur as the primary site for electrophilic attack and highlights its nucleophilic character. The aromatic ring would exhibit a mixed potential, while the hydrogen atoms of the methyl group and the ring would show regions of slightly positive potential (blue or green). researchgate.net The sodium ion, if explicitly included in the plot, would appear as a distinct region of high positive potential.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. diva-portal.org For a nucleophile like sodium 4-methylbenzenethiolate, DFT calculations can be used to model its reactions, such as nucleophilic substitution or addition reactions.
By modeling the interaction of the thiolate with an electrophile, researchers can:
Locate Reactant and Product Structures: Optimize the geometries of the starting materials and final products.
Identify Transition States (TS): Find the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Vibrational frequency analysis is used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction path.
Calculate Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.
Map the Reaction Coordinate: Trace the Intrinsic Reaction Coordinate (IRC) to ensure that the identified transition state correctly connects the reactants and products.
For example, in a nucleophilic aromatic substitution reaction, computational studies could compare the activation barriers for attack at different positions on an electrophilic aromatic ring, thereby predicting the regioselectivity of the reaction. These theoretical predictions provide deep mechanistic insights that complement and guide experimental studies.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Calculations
In the realm of chemical reactivity, understanding the transition state is paramount to deciphering reaction mechanisms. For a compound like sodium 4-methylbenzenethiolate, which can participate in various reactions such as nucleophilic aromatic substitution (SNAr), the characterization of the transition state is crucial. wikipedia.orglibretexts.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing transition state structures. researchgate.net For a hypothetical SNAr reaction involving the 4-methylbenzenethiolate anion as the nucleophile, the transition state would be a high-energy intermediate where the nucleophile is partially bonded to the aromatic ring and the leaving group has not yet fully departed. libretexts.orgnih.gov The geometry of this transition state, including bond lengths and angles, can be precisely calculated.
Intrinsic Reaction Coordinate (IRC) calculations are then employed to confirm that the identified transition state connects the reactants and products. An IRC calculation maps the minimum energy path on the potential energy surface leading downhill from the transition state to the reactant and product wells. This ensures that the calculated transition state is indeed the correct one for the reaction under investigation.
Table 1: Hypothetical Transition State Parameters for an SNAr Reaction
| Parameter | Description | Predicted Value Range |
| C-S Bond Length (forming) | The distance between the sulfur atom of the thiolate and the carbon atom of the aromatic ring being attacked. | 1.8 - 2.2 Å |
| C-X Bond Length (breaking) | The distance between the carbon atom of the aromatic ring and the leaving group (X). | 2.0 - 2.5 Å |
| C-S-C Angle | The angle formed by the carbon of the methyl group, the sulfur, and the attacked aromatic carbon. | 100 - 110° |
| Imaginary Frequency | The single negative frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. | -100 to -500 cm⁻¹ |
Note: The values in this table are hypothetical and represent typical ranges for such reactions based on computational studies of similar systems.
Prediction of Thermodynamic and Kinetic Parameters
Once the stationary points on the potential energy surface (reactants, transition state, and products) are optimized, a wealth of thermodynamic and kinetic data can be predicted. These parameters are essential for understanding the feasibility and rate of a reaction.
Thermodynamic Parameters:
Enthalpy of Reaction (ΔH): This is the difference in enthalpy between the products and reactants. A negative ΔH indicates an exothermic reaction, while a positive value signifies an endothermic one.
Gibbs Free Energy of Reaction (ΔG): This parameter determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Entropy of Reaction (ΔS): This represents the change in disorder of the system during the reaction.
Kinetic Parameters:
Activation Energy (Ea): This is the energy barrier that must be overcome for the reaction to occur, calculated as the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
Rate Constant (k): This can be estimated using transition state theory, which relates the rate constant to the Gibbs free energy of activation.
Computational studies on related nucleophilic aromatic substitution reactions have shown that the presence of electron-withdrawing groups on the aromatic electrophile significantly lowers the activation energy, thereby increasing the reaction rate. masterorganicchemistry.com Conversely, the electron-donating methyl group on the benzenethiolate (B8638828) nucleophile can slightly increase its nucleophilicity.
Table 2: Predicted Thermodynamic and Kinetic Data for a Hypothetical Reaction
| Parameter | Predicted Value (Illustrative) | Significance |
| ΔH | -25 kcal/mol | The reaction is exothermic. |
| ΔG | -20 kcal/mol | The reaction is spontaneous. |
| Ea | 15 kcal/mol | The reaction has a moderate energy barrier. |
| log(k) | 4.5 | Indicates a relatively fast reaction rate at room temperature. |
Note: These values are for illustrative purposes and would be specific to a particular reaction of sodium 4-methylbenzenethiolate.
Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity, in this case, its chemical reactivity. researchgate.net For a series of substituted benzenethiols, QSAR can be used to predict how changes in the substituents will affect their reactivity in a particular reaction. nih.gov
In the context of sodium 4-methylbenzenethiolate, a QSAR study would involve a set of similar thiophenol derivatives with different substituents. Various molecular descriptors would be calculated for each compound, such as:
Electronic Descriptors: Hammett constants, HOMO/LUMO energies, partial charges.
Steric Descriptors: Molar refractivity, van der Waals volume.
Hydrophobic Descriptors: LogP.
These descriptors are then correlated with experimentally determined or computationally calculated reactivity data (e.g., reaction rates or activation energies) to build a predictive model. For thiophenol derivatives, electronic descriptors are often found to be the most significant in predicting their nucleophilic reactivity. researchgate.net
Table 3: Key Molecular Descriptors for QSAR Analysis of Thiophenol Derivatives
| Descriptor | Definition | Influence on Reactivity |
| Hammett Constant (σ) | A measure of the electronic effect of a substituent on the reactivity of an aromatic compound. | Negative values for electron-donating groups like methyl indicate increased nucleophilicity. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy generally corresponds to a more reactive nucleophile. |
| Partial Charge on Sulfur | The calculated charge on the sulfur atom. | A more negative partial charge can indicate a stronger nucleophile. |
Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of how molecules interact and move over time. nih.gov For sodium 4-methylbenzenethiolate in a solvent, typically water, MD simulations can reveal important information about its solvation and intermolecular interactions. umcs.pl
An MD simulation would model the interactions between the 4-methylbenzenethiolate anion, the sodium cation, and the surrounding water molecules. Key findings from such simulations would include:
Solvation Shell Structure: The arrangement of water molecules around the anion and cation. The polar sulfur head of the thiolate will be solvated by water molecules through hydrogen bonding, while the nonpolar tolyl group will have a different solvation structure.
Ion Pairing: The tendency of the sodium cation and the 4-methylbenzenethiolate anion to associate in solution. The simulations can provide information on the distance and orientation of these ion pairs.
Diffusion Coefficients: The rate at which the ions and solvent molecules move through the solution. This is important for understanding transport properties.
Simulations of similar ionic species in water have shown that the structure of the solvation shell and the extent of ion pairing are highly dependent on the concentration and the nature of the ions. umcs.plmdpi.com
Table 4: Expected Outputs from Molecular Dynamics Simulations
| Property | Description | Expected Insights for Sodium 4-methylbenzenethiolate |
| Radial Distribution Function (g(r)) | The probability of finding a particle at a certain distance from a reference particle. | Will show the structure of the water molecules around the sulfur atom and the sodium ion. |
| Coordination Number | The number of solvent molecules in the first solvation shell of an ion. | Provides a quantitative measure of the immediate solvation environment. |
| Mean Square Displacement (MSD) | A measure of the average distance a particle travels over time. | Used to calculate the diffusion coefficient of the ions in the solution. |
Q & A
What are the optimal synthetic routes for preparing benzenethiol, 4-methyl-, sodium salt, and what experimental conditions are critical for yield and purity?
Methodological Answer:
this compound is typically synthesized by reacting 4-methylbenzenethiol with a stoichiometric equivalent of sodium hydride (NaH) in an anhydrous, inert solvent such as tetrahydrofuran (THF) under nitrogen atmosphere . Key considerations include:
- Moisture exclusion : NaH is highly reactive with water; rigorous drying of solvents and glassware is required.
- Temperature control : Reactions are often conducted at 0–25°C to avoid side reactions (e.g., oxidation of the thiol group).
- Purification : Post-reaction, the product is precipitated by adding a non-polar solvent (e.g., hexane) and isolated via filtration. Purity can be confirmed via NMR or Karl-Fischer titration to ensure absence of residual moisture or unreacted starting materials .
How should researchers handle and store this compound to prevent degradation under laboratory conditions?
Methodological Answer:
The compound is sensitive to oxidation and moisture. Best practices include:
- Storage : Under nitrogen in tightly sealed containers at 2–8°C. Amber glass is recommended to minimize light-induced degradation .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) or strong acids, which can trigger hazardous reactions (e.g., sulfonic acid formation or gas evolution) .
- Stability monitoring : Periodically test samples via FT-IR or Raman spectroscopy to detect oxidation products (e.g., sulfoxides or sulfones) .
What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?
Methodological Answer:
- Key techniques :
- Raman spectroscopy : Detects S-H stretching (≈2570 cm) and C-S vibrations (≈670 cm) for structural confirmation. Surface-enhanced Raman spectroscopy (SERS) enhances sensitivity for trace analysis .
- NMR : Aromatic protons appear as a singlet (≈7.2 ppm for para-methyl substitution), while the methyl group resonates at ≈2.3 ppm. Discrepancies in peak splitting may arise from residual moisture; dry samples with molecular sieves and repeat in deuterated solvents .
- Data reconciliation : Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight or fragmentation patterns.
How can this compound serve as a ligand in coordination chemistry, and what experimental parameters influence its binding efficacy?
Methodological Answer:
The thiolate group (-S) acts as a soft Lewis base, coordinating to transition metals (e.g., Fe, Cu) in non-heme enzyme models. Key factors include:
- pH control : Deprotonation of the thiol group (pKa ≈6.5–8.5) is critical for ligand activity. Use buffered solutions (e.g., Tris-HCl) to maintain optimal pH .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and ligand exchange kinetics.
- Stoichiometry : Conduct Job’s plot analysis to determine metal-to-ligand ratios. Excess ligand may stabilize polynuclear complexes, affecting catalytic activity .
What are the limitations of existing toxicity data for benzenethiol derivatives, and how can researchers design robust ecotoxicological studies for the sodium salt?
Methodological Answer:
Current EPA provisional toxicity values (PPRTVs) for benzenethiol focus on oral and inhalation exposure but lack data for the sodium salt . To address gaps:
- Test system selection : Use aquatic models (e.g., Daphnia magna) due to the compound’s water solubility (logP ≈1.5). Include both acute (LC) and chronic (NOEC) endpoints.
- Oxidative stress assays : Measure glutathione depletion or lipid peroxidation in exposed organisms to assess mechanistic toxicity .
- Confounding factors : Account for sodium counterion effects by comparing toxicity with the parent thiol. Use ion-specific electrodes to monitor Na levels in test media .
How can researchers optimize this compound for use in surface-enhanced Raman spectroscopy (SERS) applications?
Methodological Answer:
- Substrate preparation : Functionalize silver or gold nanoparticles with the compound via thiolate-metal bonding. Optimize nanoparticle size (≈40–60 nm) and aggregation state using NaCl-induced plasmon coupling .
- Detection limits : Achieve sub-ppm sensitivity by pre-concentrating samples via solid-phase extraction (SPE) or centrifugal filtration.
- Interference mitigation : Mask competing analytes (e.g., aromatic amines) with selective chelators or derivatization agents .
What strategies are recommended for resolving contradictions in reported reaction yields involving this compound?
Methodological Answer:
Discrepancies often arise from:
- Atmospheric exposure : Replicate reactions under strict inert conditions (argon/nitrogen) to confirm if oxidation reduces yields.
- Impurity profiles : Characterize byproducts via GC-MS or HPLC. For example, trace peroxides in THF can oxidize thiolates to sulfinates, lowering yields .
- Scaling effects : Pilot small-scale reactions (≤1 mmol) before scaling up; micromixing efficiency impacts reproducibility in larger batches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
